molecular formula C10H13NO4 B193844 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate CAS No. 203007-73-2

2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

Cat. No. B193844
M. Wt: 211.21 g/mol
InChI Key: JXPKNZWHTKSACQ-SECBINFHSA-N
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Description

“2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C10H12N2O2 . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D and 3D chemical structure images of this compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 192.21448 g/mol . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

The scientific applications of 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate extend to the synthesis and structural characterization of certain compounds. For example, triorganotin(IV) derivatives of a related compound, 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, have been synthesized and characterized, revealing complex structures and coordination patterns (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Chemoselective Acetylation in Drug Synthesis

The compound has been involved in chemoselective acetylation processes, crucial in drug synthesis. N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, is synthesized through acetylation of 2-aminophenol, a process facilitated by specific catalysts (Magadum & Yadav, 2018).

Interaction Studies with Proteins

In a different domain, the crystal structure of a zwitterionic form of a related compound, D(−)-amino-(4-hydroxyphenyl)acetate, was analyzed to understand its intermolecular interactions, which is significant for biological applications (Báthori & Bourne, 2009).

Biochemical Pathway Analysis

The compound is also relevant in studying biochemical pathways. For instance, mixed rumen micro-organisms incorporate similar compounds into amino acids, providing insights into amino acid biosynthesis (Sauer, Erfle, & Mahadevan, 1975).

Fluorescence and Binding Studies

Fluorescence and binding studies involving derivatives of p-hydroxycinnamic acid, related to 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate, have been conducted to understand interactions with bovine serum albumin, providing a foundation for biological and pharmacological applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).

properties

IUPAC Name

2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPKNZWHTKSACQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)OCCO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)OCCO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174189
Record name 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

CAS RN

203007-73-2
Record name 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203007732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYETHYL (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V195RLK2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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